molecular formula C9H10N2O B7871258 3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile

3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile

Cat. No.: B7871258
M. Wt: 162.19 g/mol
InChI Key: HGQGNOWAPYDBMZ-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a pyridone ring substituted with a methyl group and a nitrile group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile typically involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine with a suitable nitrile source under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Various substituted pyridone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit histone methyltransferases, affecting gene expression and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrile group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(4-methyl-2-oxopyridin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-8-3-6-11(5-2-4-10)9(12)7-8/h3,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQGNOWAPYDBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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